molecular formula C17H18FN3O3 B12900129 1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide CAS No. 380365-95-7

1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide

Cat. No.: B12900129
CAS No.: 380365-95-7
M. Wt: 331.34 g/mol
InChI Key: RSNKCMQLUUHIEP-UHFFFAOYSA-N
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Description

1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclohepta[b]pyrrole core, substituted with an amino group, a fluoro-methoxyphenyl group, and a carboxamide group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide typically involves multi-step organic synthesis techniques. The synthetic route generally starts with the preparation of the cyclohepta[b]pyrrole core, followed by the introduction of the amino group, the fluoro-methoxyphenyl group, and the carboxamide group. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Carboxamide derivatives: Compounds with carboxamide groups often have significant biological and chemical reactivity.

    Fluoro-methoxyphenyl derivatives: These compounds are known for their potential therapeutic effects and are commonly used in drug discovery.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

CAS No.

380365-95-7

Molecular Formula

C17H18FN3O3

Molecular Weight

331.34 g/mol

IUPAC Name

1-amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydrocyclohepta[b]pyrrole-3-carboxamide

InChI

InChI=1S/C17H18FN3O3/c1-24-10-6-7-13(12(18)8-10)20-17(23)11-9-21(19)14-4-2-3-5-15(22)16(11)14/h6-9H,2-5,19H2,1H3,(H,20,23)

InChI Key

RSNKCMQLUUHIEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C2C(=O)CCCC3)N)F

Origin of Product

United States

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